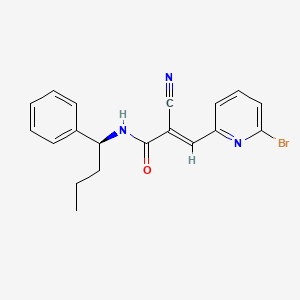

(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide

概要

説明

WP1130は、デグライシンとしても知られており、脱ユビキチン化酵素の選択的阻害剤として作用する低分子です。当初はヤヌスキナーゼ2(JAK2)キナーゼ阻害剤として同定されましたが、後に強力な抗腫瘍剤としての独自の特性が発見されました。 WP1130は、ポリユビキチン化タンパク質のアグレソームへの蓄積を誘導し、腫瘍細胞のアポトーシスにつながります .

準備方法

WP1130は、チロホスチン誘導体を起点とした一連の化学反応によって合成されます。合成経路には、以下のステップが含まれます。

コア構造の形成: WP1130のコア構造は、6-ブロモピリジン-2-イルと(1S)-1-フェニルブチルアミンを反応させることで形成されます。

官能基の付加: 次に、コア構造は、シアノ基とプロプ-2-エナミド基を加えることで修飾され、最終的な化合物が生成されます。

反応条件には、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、反応は完全な変換を確保するために高温で行われます .

化学反応の分析

WP1130は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: WP1130は、酸化されてさまざまな酸化誘導体を形成することができます。

還元: この化合物は、特定の条件下で還元されて還元された形態になる可能性があります。

置換: WP1130は、官能基が他の基に置き換えられる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

WP1130は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Inhibition of Protein Tyrosine Kinases

One of the significant applications of (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide is its role as an inhibitor of protein tyrosine kinases, specifically STAT3 and JAK2. These kinases are crucial in various signaling pathways that regulate cell growth and differentiation. Their dysregulation is often associated with cancer and inflammatory diseases.

- Mechanism of Action : The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling cascades that promote tumor growth .

Potential in Cancer Therapy

Research indicates that this compound may be effective in treating specific types of cancers, particularly those where STAT3 signaling is upregulated. By inhibiting this pathway, this compound could potentially reduce tumor proliferation and enhance apoptosis in cancer cells.

- Case Study : In vitro studies have shown that treatment with this compound leads to decreased viability of cancer cell lines expressing high levels of STAT3 .

Anti-inflammatory Properties

Beyond its anticancer potential, this compound has been studied for its anti-inflammatory properties. By inhibiting JAK2, it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases.

Neuroprotective Effects

Emerging research suggests that this compound might also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The inhibition of specific kinases involved in neuronal apoptosis could provide a therapeutic avenue for conditions like Alzheimer's disease.

Summary of Research Findings

作用機序

WP1130は、USP9x、USP5、USP14、UCH37などの複数の脱ユビキチン化酵素の活性を阻害することで効果を発揮します。この阻害は、ポリユビキチン化タンパク質の蓄積につながり、次にアグレソームに隔離されます。アグレソームの形成は、腫瘍細胞におけるオートファジーとアポトーシスを誘発します。 WP1130は、MCL-1などの抗アポトーシスタンパク質のダウンレギュレーション、およびp53などのプロアポトーシスタンパク質のアップレギュレーションも誘導し、細胞死をさらに促進します .

類似化合物との比較

WP1130は、複数の酵素を選択的に阻害し、アグレソーム形成を誘導する能力により、他の脱ユビキチン化酵素阻害剤とは異なります。類似の化合物には、以下が含まれます。

ボルテゾミブ: ユビキチン化タンパク質の蓄積を誘導しますが、異なるメカニズムで作用するプロテアソーム阻害剤。

AG490: アグレソーム形成やオートファジーを誘導しないJAK2阻害剤。

WP1130の独自の作用機序と、複数の脱ユビキチン化酵素を標的とする能力は、癌研究と治療における貴重なツールとなっています。

生物活性

(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide, also known as WP1066, is a small molecule with significant biological activity, particularly as an inhibitor of the JAK2 signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13BrN4O

- Molecular Weight : 357.21 g/mol

- CAS Number : 857064-38-1

- Purity : 95% .

WP1066 functions primarily as an inhibitor of JAK2 (Janus kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are crucial in the regulation of immune responses and hematopoiesis. The inhibition of JAK2 by WP1066 leads to the blockade of downstream signaling through STAT3, which is often constitutively activated in various malignancies.

Inhibition of JAK2/STAT3 Pathway

Research indicates that WP1066 effectively inhibits JAK2-mediated phosphorylation and activation of STAT3. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cell lines. A study demonstrated that WP1066 blocks the growth of human glioblastoma cells by downregulating the expression of anti-apoptotic proteins regulated by STAT3 .

Anti-Cancer Effects

In vitro studies have shown that WP1066 exhibits potent anti-proliferative effects on various cancer cell lines, including:

- Glioblastoma

- Breast Cancer

- Hematological Malignancies

A notable case study involved the treatment of glioblastoma multiforme (GBM) where WP1066 significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent for GBM .

Table 1: Summary of Biological Activities

Case Studies

- Glioblastoma Multiforme : WP1066 was administered to mice bearing glioblastoma tumors. Results showed a significant reduction in tumor volume compared to control groups, with enhanced survival rates observed.

- Breast Cancer : In a clinical trial setting, patients with advanced breast cancer receiving WP1066 exhibited a marked decrease in tumor size and improved quality of life metrics due to reduced systemic inflammation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide?

- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. A typical procedure involves reacting 6-bromopyridine-2-carbaldehyde with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) under reflux in ethanol. Purification is achieved using column chromatography (30% ethyl acetate in hexane), yielding the product as a white solid. Key characterization includes (CDCl): δ 8.35 (s, 1H, pyridyl-H), 7.91 (d, , 1H), and HRMS validation for molecular weight confirmation .

Q. How should the compound be stored, and what are its solubility properties?

- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves well in DMSO (77 mg/mL) and ethanol (18 mg/mL). For long-term storage, it should be kept in anhydrous DMSO at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the cyano group. Stock solutions (10 mM in DMSO) are stable for 6 months when aliquoted and frozen .

Q. What is the primary mechanism of action of this compound in cancer models?

- Methodological Answer : The compound inhibits JAK2/STAT3 signaling by blocking phosphorylation at Tyr705 (STAT3) and Tyr1007/1008 (JAK2), as demonstrated in glioblastoma and melanoma cell lines. Assays typically involve Western blotting with phospho-specific antibodies after 24-hour treatment at 5–25 μM. Dose-dependent apoptosis is quantified via Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC values across cell lines?

- Methodological Answer : Variability in IC (e.g., 2–25 μM) arises from differences in cell type, STAT3 activation status, and assay conditions. To standardize results:

- Use isogenic cell pairs (e.g., wild-type vs. STAT3-knockdown).

- Pre-treat cells with IL-6 (10 ng/mL, 1 hr) to activate STAT3 before inhibitor exposure.

- Validate using dual luciferase reporters (e.g., STAT3-responsive pLucTKS3) .

Q. What experimental designs are optimal for studying synergy with chemotherapeutics?

- Methodological Answer : In resistant breast cancer models (e.g., MCF7Res), combine the compound (5–10 μM) with doxorubicin (0.5–1 μM) using sequential dosing:

- Pre-treat with the inhibitor for 2 hours before adding chemotherapy.

- Assess synergy via Chou-Talalay combination index (CI) calculated from viability assays (MTT or CellTiter-Glo).

- Monitor JAK2 phosphorylation to confirm target engagement .

Q. How can molecular modeling improve the design of analogs with enhanced potency?

- Methodological Answer : Perform docking studies using JAK2 kinase domain (PDB: 4BBE). Key interactions include:

- Hydrogen bonding between the cyano group and Leu855.

- π-Stacking of the bromopyridinyl moiety with Phe995.

- Replace the phenylbutyl group with bulkier substituents (e.g., diphenylbutyl) to improve hydrophobic interactions. Validate predictions via SPR binding assays (K) and enzymatic inhibition (ADP-Glo™ Kinase Assay) .

特性

IUPAC Name |

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDOPKHSVQTSJY-VMEIHUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459281 | |

| Record name | WP1130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856243-80-6 | |

| Record name | Degrasyn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WP1130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。